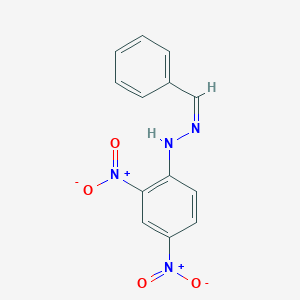

Benzaldehyde, (2,4-dinitrophenyl)hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzaldehyde, (2,4-dinitrophenyl)hydrazone is a useful research compound. Its molecular formula is C13H10N4O4 and its molecular weight is 286.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3863. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Benzaldehyde-2,4-dinitrophenylhydrazone, also known as Benzaldehyde, 2-(2,4-dinitrophenyl)hydrazone or Benzaldehyde, (2,4-dinitrophenyl)hydrazone, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of Benzaldehyde-2,4-dinitrophenylhydrazone involves the formation of a hydrazone bond (-N=N-) between the carbonyl group of benzaldehyde and the hydrazine group of 2,4-dinitrophenylhydrazine . This is a nucleophilic addition-elimination reaction

Action Environment

The action, efficacy, and stability of Benzaldehyde-2,4-dinitrophenylhydrazone can be influenced by various environmental factors. For instance, the compound’s stability is known to be incompatible with strong oxidizing agents . Additionally, the reaction involving the formation of a hydrazone bond is influenced by the nature of the aldehyde or ketone and the solvent that the 2,4-dinitrophenylhydrazine is dissolved in .

生物活性

Benzaldehyde, (2,4-dinitrophenyl)hydrazone (often abbreviated as 2,4-DNPH) is a hydrazone derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, antimicrobial properties, and potential applications in medicine, highlighting key research findings and case studies.

Synthesis of this compound

The synthesis of 2,4-DNPH typically involves the condensation of benzaldehyde with 2,4-dinitrophenylhydrazine. This reaction can be facilitated through various methods including heating in an alcoholic medium or using acidic conditions to enhance yield and purity. The resulting compound can be characterized using techniques such as FT-IR spectroscopy and NMR analysis to confirm the formation of the hydrazone linkage .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzaldehyde derivatives, including 2,4-DNPH. The compound has shown moderate activity against a range of microorganisms.

Key Findings:

- Antibacterial Activity : Research indicates that 2,4-DNPH exhibits antimicrobial activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae) at concentrations around 250 µg/mL .

- Fungal Activity : The compound also demonstrates antifungal properties against species such as Candida albicans.

- Minimum Inhibitory Concentration (MIC) : Specific studies report MIC values for related hydrazones ranging from 138 µM against Klebsiella pneumoniae to 165 µM against Streptococcus pneumoniae, indicating significant potential for further development .

Case Study 1: Antimicrobial Evaluation

In a comprehensive study, various hydrazones derived from 2,4-dinitrophenylhydrazine were synthesized and evaluated for their antimicrobial properties. The findings revealed that compounds with specific substituents on the benzaldehyde moiety exhibited enhanced activity against selected pathogens. For instance, the presence of electron-withdrawing groups significantly improved the antibacterial efficacy compared to unsubstituted analogs .

Case Study 2: Amoebicidal Activity

Another notable study focused on the amoebicidal activity of hydrazone derivatives. Among these, a compound structurally similar to 2,4-DNPH was tested against Entamoeba histolytica. The results indicated an IC50 value of 0.84 µM for one derivative, showcasing its potential as a more effective treatment compared to metronidazole (IC50 = 6.3 µM). This suggests that modifications in the hydrazone structure can lead to significant variations in biological activity .

Research Findings Summary

| Property | Value/Observation |

|---|---|

| Synthesis Method | Condensation with 2,4-dinitrophenylhydrazine |

| Antimicrobial Activity | Moderate against Gram-positive and Gram-negative bacteria |

| MIC Against K. pneumoniae | 138 µM |

| MIC Against S. pneumoniae | 165 µM |

| Amoebicidal IC50 | 0.84 µM (compared to metronidazole IC50 = 6.3 µM) |

特性

CAS番号 |

1157-84-2 |

|---|---|

分子式 |

C13H10N4O4 |

分子量 |

286.24 g/mol |

IUPAC名 |

N-[(Z)-benzylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C13H10N4O4/c18-16(19)11-6-7-12(13(8-11)17(20)21)15-14-9-10-4-2-1-3-5-10/h1-9,15H/b14-9- |

InChIキー |

DZPRPFUXOZTWAJ-ZROIWOOFSA-N |

SMILES |

C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

異性体SMILES |

C1=CC=C(C=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

ピクトグラム |

Flammable; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。